4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide
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Overview
Description
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is of interest due to its potential use as a histone deacetylase (HDAC) inhibitor, which is a target for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide typically involves multiple steps. One common method includes the condensation of isatins with sodium pyruvate under microwave-assisted conditions to form quinoline-2,4-dicarboxylic acid . This intermediate can then be further reacted with 3-methoxyaniline and chloroacetyl chloride to yield the desired compound. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile and may require catalysts like BF3·THF .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of recyclable catalysts could be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroacetyl group.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities depending on the substituents introduced .
Scientific Research Applications
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting HDACs, this compound can increase acetylation levels, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is particularly useful in cancer treatment, as it can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid derivatives: These compounds also act as HDAC inhibitors and have been studied for their anticancer properties.
Quinoline-2,4-dicarboxylic acid: Another quinoline derivative with potential biological activities.
Uniqueness
4-Quinolinecarboxylic acid, 2-((3-methoxyphenyl)amino)-, 2-(chloroacetyl)hydrazide is unique due to its specific structure, which allows it to form strong hydrophobic interactions with residues in the HDAC active site. This specificity can result in higher selectivity and potency compared to other HDAC inhibitors .
Properties
CAS No. |
134721-77-0 |
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Molecular Formula |
C19H17ClN4O3 |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-2-(3-methoxyanilino)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C19H17ClN4O3/c1-27-13-6-4-5-12(9-13)21-17-10-15(19(26)24-23-18(25)11-20)14-7-2-3-8-16(14)22-17/h2-10H,11H2,1H3,(H,21,22)(H,23,25)(H,24,26) |
InChI Key |
DBHIXIAMDBCAQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CCl |
Origin of Product |
United States |
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